molecular formula C19H24N2O3S B4186512 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide

4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide

Cat. No. B4186512
M. Wt: 360.5 g/mol
InChI Key: NUAGBLUNDMPVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[Butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide, also known as BMS-986142, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for autoimmune diseases.

Mechanism of Action

4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathway of several cytokines that play a role in autoimmune diseases. By inhibiting TYK2, 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide reduces the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide has been shown to reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. In addition, 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation of 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide include further preclinical studies to explore its potential as a treatment for autoimmune diseases, as well as clinical trials to evaluate its safety and efficacy in humans. In addition, future studies may explore the potential of 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide in combination with other therapies for autoimmune diseases.

Scientific Research Applications

4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide has been shown to reduce inflammation and improve disease symptoms.

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-5-14-21(3)25(23,24)18-12-8-16(9-13-18)19(22)20-17-10-6-15(2)7-11-17/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAGBLUNDMPVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(methyl)sulfamoyl]-N-(4-methylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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